molecular formula C19H21FN2O2 B6499467 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953935-74-5

3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No. B6499467
CAS RN: 953935-74-5
M. Wt: 328.4 g/mol
InChI Key: OKGNIJFVCDBNGD-UHFFFAOYSA-N
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Description

“3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide” is a compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Mechanism of Action

Target of Action

The primary target of 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress responses.

Biochemical Pathways

The compound affects the MAPK signaling pathway, which is involved in a wide range of cellular processes. The downstream effects of this interaction could include changes in gene expression, cell cycle progression, and apoptosis, among others .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific alterations it induces in the MAPK14 activity and the subsequent changes in the MAPK signaling pathway . These effects could potentially include changes in cell growth, differentiation, and survival.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . .

properties

IUPAC Name

3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-8-4-7-16(13-17)19(23)21-9-10-22-11-12-24-18(14-22)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGNIJFVCDBNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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